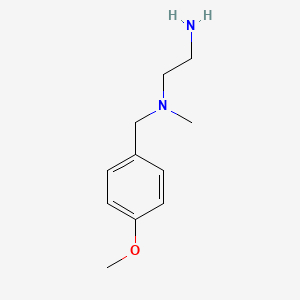N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
CAS No.: 933737-03-2
Cat. No.: VC7854000
Molecular Formula: C11H18N2O
Molecular Weight: 194.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933737-03-2 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 |
| Standard InChI Key | PSUOGTOBVPQWMK-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=CC=C(C=C1)OC |
| Canonical SMILES | CN(CCN)CC1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine , reflecting its substitution pattern. The ethane-1,2-diamine backbone features a primary amine at position 1, substituted with a 4-methoxybenzyl group and a methyl group, while the secondary amine at position 2 is dimethylated. The SMILES notation clarifies the connectivity: a dimethylamino group () is linked to a two-carbon chain, terminating in a secondary amine bonded to a 4-methoxybenzyl moiety .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 208.30 g/mol | |
| CAS Number | 65875-39-0 | |
| SMILES | CN(C)CCNCC1=CC=C(C=C1)OC | |
| InChI Key | QJYMFFDAQJBYQH-UHFFFAOYSA-N |
The 4-methoxybenzyl group introduces aromaticity and electron-donating properties, while the dimethylamino group enhances solubility in polar solvents .
Synthesis and Reactivity
The synthesis of N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine typically involves Mannich-type reactions or reductive amination. A method analogous to the preparation of cyclic aminomethylammonium salts can be adapted:
-
Condensation: Reacting paraformaldehyde with N¹,N¹-dimethylethane-1,2-diamine in the presence of an acid catalyst (e.g., TsOH·HO) forms an intermediate iminium ion.
-
Nucleophilic Addition: The 4-methoxybenzylamine derivative attacks the iminium ion, yielding the target compound after workup .
This route, conducted in ethanol under reflux , offers moderate yields and scalability. Alternative approaches include alkylation of ethylenediamine derivatives with 4-methoxybenzyl chloride followed by methylation.
The compound’s reactivity is dominated by its dual amine functionality:
-
Primary Amine: Participates in acylation and Schiff base formation.
-
Secondary Amine: Undergoes alkylation or serves as a ligand in coordination chemistry.
Analytical Characterization
Advanced techniques confirm the compound’s identity and purity:
Nuclear Magnetic Resonance (NMR)
-
NMR: Peaks at δ 7.15–7.30 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.20–2.50 ppm (dimethylamino protons) .
-
NMR: Signals at δ 55.2 ppm (OCH), δ 159.1 ppm (aromatic C-O), and δ 45.3 ppm (N-CH) .
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume